molecular formula C14H12BrNO2 B12630332 Phenyl (4-bromophenyl)methylcarbamate CAS No. 918934-52-8

Phenyl (4-bromophenyl)methylcarbamate

Cat. No.: B12630332
CAS No.: 918934-52-8
M. Wt: 306.15 g/mol
InChI Key: HQDLHHNONOLYGJ-UHFFFAOYSA-N
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Description

Phenyl (4-bromophenyl)methylcarbamate is an organic compound with the molecular formula C14H12BrNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a phenyl group and a 4-bromophenyl group attached to a methylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl (4-bromophenyl)methylcarbamate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 4-bromophenyl isocyanate with phenylmethanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired carbamate product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl (4-bromophenyl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl (4-bromophenyl)methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of phenyl (4-bromophenyl)methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Phenyl (4-bromophenyl)methylcarbamate can be compared with other carbamate compounds, such as:

    Methyl N-(4-bromophenyl)carbamate: Similar in structure but with a methyl group instead of a phenyl group.

    4-Bromophenyl N-methylcarbamate: Contains a methyl group attached to the nitrogen atom instead of a phenyl group.

    Cyclohexyl N-(4-bromophenyl)carbamate: Features a cyclohexyl group instead of a phenyl group

Uniqueness: this compound is unique due to the presence of both phenyl and 4-bromophenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other carbamate compounds may not fulfill .

Biological Activity

Phenyl (4-bromophenyl)methylcarbamate is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C14_{14}H12_{12}BrN2_{2}O2_2 and a molecular weight of approximately 308.16 g/mol. The presence of the bromine atom on the phenyl ring enhances its lipophilicity, which may contribute to its biological activity by improving membrane permeability.

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular processes. The compound acts as an enzyme inhibitor , particularly affecting cholinesterases, which are critical for neurotransmission in the nervous system.

  • Cholinesterase Inhibition : Studies have shown that derivatives of this compound exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related study indicated that certain derivatives had IC50_{50} values significantly lower than established inhibitors like rivastigmine, demonstrating their potential as therapeutic agents for conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Target Enzyme IC50_{50} Value (µM) Biological Activity
This compoundAChE50.0Moderate inhibition
Methyl N-[(4-bromophenyl)methyl]-N-methylcarbamateBChE1.60Strong inhibition
Ethyl-4-bromophenyl-carbamateAChE38.98Effective inhibitor
Salicylanilide derivativesAChE/BChE1.97 - 50.0Varied inhibition based on structure

Case Studies and Research Findings

  • In Vivo Studies : Research has demonstrated the efficacy of this compound in animal models. In studies involving mice infected with Toxoplasma gondii, compounds similar to this carbamate were administered at doses of 100 mg/kg, showing significant reductions in parasite load without severe toxicity .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the presence of bromine in the para position enhances enzyme inhibition potency compared to non-brominated analogs. Compounds with bulky substituents also showed improved inhibitory activity against cholinesterases, suggesting that steric factors play a crucial role in their efficacy .
  • Toxicity Assessments : Toxicological evaluations have indicated that while some derivatives exhibit potent biological activity, they also present mild cytotoxicity towards HepG2 liver cells. Selectivity indexes calculated from these studies suggest a favorable safety profile for further development .

Properties

CAS No.

918934-52-8

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

phenyl N-(4-bromophenyl)-N-methylcarbamate

InChI

InChI=1S/C14H12BrNO2/c1-16(12-9-7-11(15)8-10-12)14(17)18-13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

HQDLHHNONOLYGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Br)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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